S-アセチルカプトプリル

説明

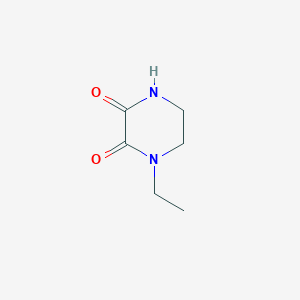

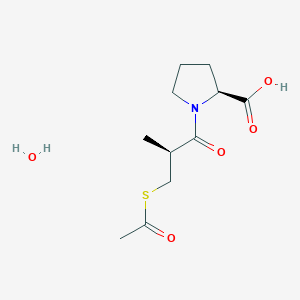

(S)-1-((S)-3-(Acetylthio)-2-methylpropanoyl)pyrrolidine-2-carboxylic acid, also known as (S)-1-((S)-3-(Acetylthio)-2-methylpropanoyl)pyrrolidine-2-carboxylic acid, is a useful research compound. Its molecular formula is C11H16NO4S- and its molecular weight is 277.34 g/mol. The purity is usually 95%.

The exact mass of the compound (S)-1-((S)-3-(Acetylthio)-2-methylpropanoyl)pyrrolidine-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (S)-1-((S)-3-(Acetylthio)-2-methylpropanoyl)pyrrolidine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-1-((S)-3-(Acetylthio)-2-methylpropanoyl)pyrrolidine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

アンジオテンシン変換酵素(ACE)阻害

S-アセチルカプトプリルは、高血圧や心不全の治療に用いられる強力なACE阻害剤であるカプトプリルの誘導体です . S-アセチルカプトプリルおよび類似の誘導体に関する研究は、副作用が少ない、より効果的なACE阻害剤の開発を目指しています。 カプトプリルの構造を修飾することで、乾性咳嗽や味覚異常などの副作用を最小限に抑えながら、血圧コントロールを維持する新しい薬剤を開発できる可能性があります .

バイオテクノロジーへの応用

バイオテクノロジーにおいて重要な役割を果たすビオチン-ストレプトアビジン技術は、S-アセチルカプトプリルなどの化合物によって強化される可能性があります。 その構造類似体は、標的化薬物送達システムなどの、in vitroおよびin vivoの応用のための新しいビオチン化方法の開発におけるリンカーまたは安定剤として機能する可能性があります .

工業合成

S-アセチルカプトプリルは、製薬業界において、カプトプリル製造の品質管理のための基準物質として使用されています . その精密な測定は、治療薬としてのカプトプリルの純度と効力を保証します。

環境修復

S-アセチルカプトプリルの環境修復における直接的な応用はあまり文書化されていませんが、その親化合物であるカプトプリルおよび関連するACE阻害剤は、特に製薬汚染物質の影響を受ける水系における環境への影響について研究することができます .

生化学研究

S-アセチルカプトプリルは、ACE阻害剤の作用機序を理解するための生化学研究で利用されています。 S-アセチルカプトプリルのACEへの結合に関する研究は、酵素の阻害に関する洞察を提供し、新しい治療薬の開発への道を開く可能性があります .

作用機序

Biochemical Pathways

The primary biochemical pathway affected by S-Acetylcaptopril is the renin-angiotensin-aldosterone system (RAAS) . By inhibiting ACE and preventing the formation of angiotensin II, S-Acetylcaptopril disrupts the RAAS pathway. This disruption leads to a decrease in vasoconstriction and a reduction in the release of aldosterone, a hormone that promotes sodium and water retention. These effects collectively result in a decrease in blood pressure .

Pharmacokinetics

S-Acetylcaptopril exhibits good bioavailability, with approximately 70-75% of an oral dose being absorbed . It is metabolized in the liver and primarily excreted by the kidneys . The elimination half-life of S-Acetylcaptopril is approximately 2 hours . The renal clearance of S-Acetylcaptopril exceeds the glomerular filtration rate, indicating active tubular secretion .

Action Environment

The action of S-Acetylcaptopril can be influenced by various environmental factors. For instance, the co-administration of food or antacids with S-Acetylcaptopril has been shown to diminish its bioavailability . Additionally, probenecid, a drug used to treat gout, can decrease the clearance of S-Acetylcaptopril .

生化学分析

Biochemical Properties

S-Acetylcaptopril, like captopril, is a thiol-containing compound and is expected to interact with ACE, inhibiting its activity . This interaction is crucial in the regulation of blood pressure, as ACE catalyzes the conversion of angiotensin I to the potent vasoconstrictor angiotensin II .

Cellular Effects

The inhibition of ACE by S-Acetylcaptopril leads to a decrease in the concentration of angiotensin II, which in turn reduces blood pressure . This can have various effects on cellular processes, including cell signaling pathways and gene expression related to blood pressure regulation.

Molecular Mechanism

S-Acetylcaptopril exerts its effects at the molecular level primarily through its interaction with ACE. As an ACE inhibitor, it binds to the enzyme and prevents it from converting angiotensin I to angiotensin II .

Temporal Effects in Laboratory Settings

Given its structural similarity to captopril, it is likely that it shares similar properties in terms of stability and degradation .

Dosage Effects in Animal Models

The effects of S-Acetylcaptopril at different dosages in animal models have not been extensively studied. Studies on captopril suggest that it is effective at reducing blood pressure at certain dosages, with potential adverse effects at high doses .

Metabolic Pathways

S-Acetylcaptopril is likely involved in the renin-angiotensin system, given its role as an ACE inhibitor . It may interact with enzymes or cofactors within this pathway, potentially affecting metabolic flux or metabolite levels.

Transport and Distribution

Given its structural similarity to captopril, it is likely that it shares similar transport and distribution properties .

Subcellular Localization

As an ACE inhibitor, it is likely to be found in locations where ACE is present, such as the cell membrane .

特性

IUPAC Name |

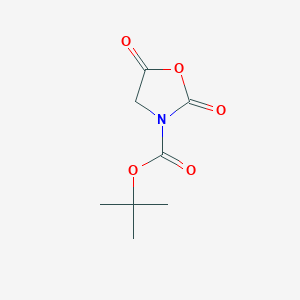

(2S)-1-[(2S)-3-acetylsulfanyl-2-methylpropanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO4S/c1-7(6-17-8(2)13)10(14)12-5-3-4-9(12)11(15)16/h7,9H,3-6H2,1-2H3,(H,15,16)/t7-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNQRGUYIKSRYCI-APPZFPTMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CSC(=O)C)C(=O)N1CCCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CSC(=O)C)C(=O)N1CCC[C@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64838-55-7 | |

| Record name | 1-[(2S)-3-(Acetylthio)-2-methyl-1-oxopropyl]-L-proline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64838-55-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S-Acetylcaptopril | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064838557 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-1-[3-(acetylthio)-2-methyl-1-oxopropyl]-L-proline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.300 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | S-ACETYLCAPTOPRIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y139M16FXG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(3-Bromophenyl)methyl]azetidine](/img/structure/B121575.png)

![3-[(4-Bromophenyl)methyl]azetidine](/img/structure/B121579.png)

![3-[[(2-Trifluoromethoxy)phenyl]methyl]azetidine](/img/structure/B121586.png)

![3-[[(4-Trifluoromethoxy)phenyl]methyl]azetidine](/img/structure/B121588.png)

![Cobalt(3+);2,4-ditert-butyl-6-[[(1R,2R)-2-[(3,5-ditert-butyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]phenolate;acetate](/img/structure/B121589.png)

![3-[(2,6-Dichlorophenyl)methyl]azetidine](/img/structure/B121609.png)